

Preclinical Profile of Leritrelvir: A Novel Mpro Inhibitor for COVID-19

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Compound of Interest		
Compound Name:	Leritrelvir	
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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The global COVID-19 pandemic spurred unprecedented research and development efforts to identify effective antiviral therapeutics. A key target for antiviral intervention is the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), an enzyme critical for viral replication.[1][2] Leritrelvir (also known as RAY1216) is a novel, orally active α-ketoamide-based peptidomimetic inhibitor of SARS-CoV-2 Mpro.[3][4] Preclinical studies have demonstrated its potent antiviral activity, favorable pharmacokinetic profile, and a high safety margin, positioning it as a promising therapeutic candidate for COVID-19.[5][6] Unlike nirmatrelvir, which requires co-administration with the pharmacokinetic booster ritonavir, Leritrelvir's improved pharmacokinetics in animal models suggest it can be effective as a monotherapy.[3][7] This guide provides a comprehensive overview of the preclinical data for Leritrelvir, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used in its evaluation.

Mechanism of Action

Leritrelvir functions by specifically targeting and inhibiting the SARS-CoV-2 Mpro.[7] During viral replication, the viral RNA is translated into large polyproteins that must be cleaved into individual, functional non-structural proteins (nsps) to form the replication-transcription complex.[8] Mpro is responsible for the majority of these cleavage events.[2][9]

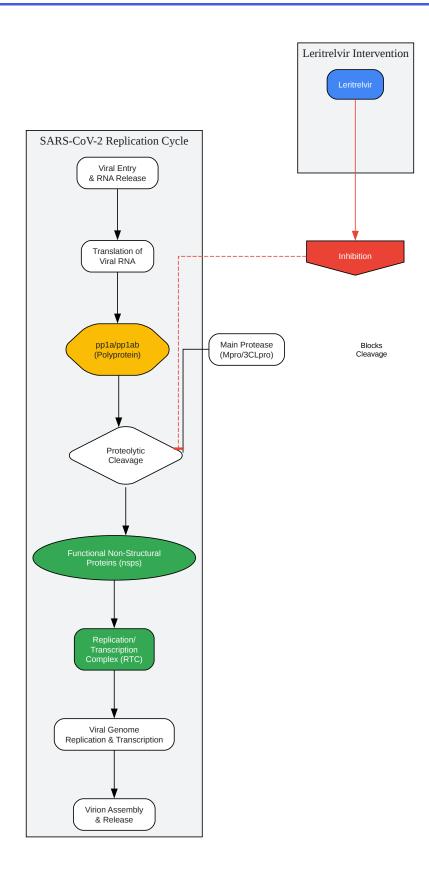




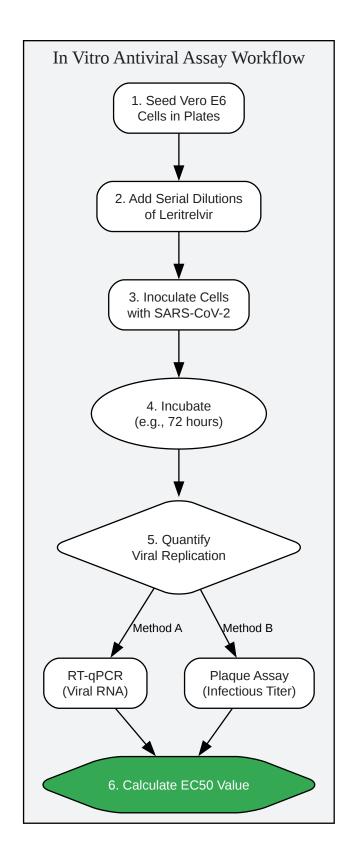


Leritrelvir acts as a slow-tight inhibitor, covalently binding to the catalytic cysteine residue (Cys145) within the Mpro active site via its α -ketoamide warhead.[3][7][10] This binding blocks the enzyme's ability to process the viral polyproteins, thereby halting the viral replication cycle. [2][7] Enzymatic inhibition kinetic analysis revealed that **Leritrelvir** has a significantly longer drug-target residence time (104 minutes) compared to nirmatrelvir (9 minutes), suggesting a more sustained inhibition of the protease.[3]

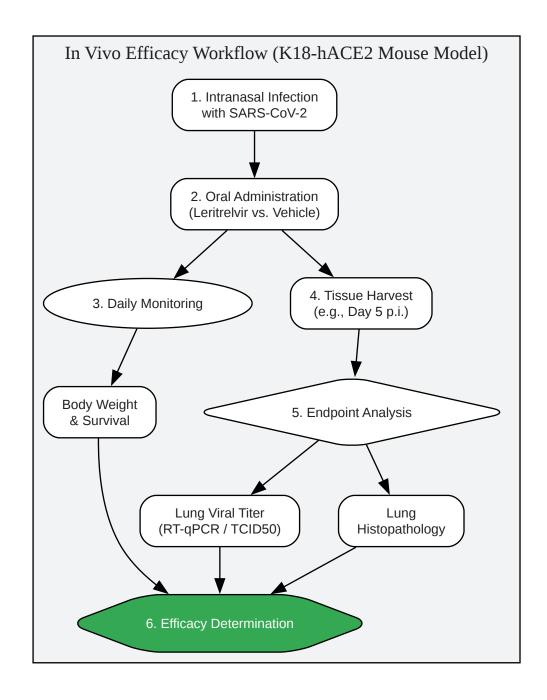












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